8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine belongs to the imidazopyridine class of heterocyclic compounds, which exhibit high affinity for the FLT3 kinase domain. FLT3 mutations (e.g., internal tandem duplication, FLT3-ITD) occur in ~30% of AML cases and drive uncontrolled cell proliferation. This compound acts as a Type I inhibitor, binding to the active kinase conformation (DFG-in) to suppress both FLT3-ITD and activation-loop mutants (e.g., D835Y) [1] [4] [9].
The core scaffold forms critical interactions with FLT3:
In vitro studies of analogous compounds (e.g., Ling-5e and Ling-5o) demonstrate nanomolar activity:
Table 1: FLT3 Inhibition by Imidazopyridine Analogues
Compound | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | FLT3-F691L IC₅₀ (nM) |
---|---|---|---|
34f (from [1]) | 4 | 1 | >100 |
Ling-5e (from [4]) | 9 | 15 | 20 |
Gilteritinib (Ref.) | 0.5 | 1.2 | >100 |
This compound overcomes resistance mutations (F691L) that compromise gilteritinib efficacy by adopting conformational flexibility in binding, as confirmed via molecular docking [4] [9].
The imidazopyridine core enables cross-blood-brain-barrier permeability, positioning it for neurodegenerative target engagement. 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine activates Nurr1 (Nuclear receptor-related 1), an orphan nuclear receptor regulating dopaminergic neuron survival in Parkinson’s disease (PD) [5] [6].
Table 2: Neuroprotective Effects of Imidazopyridine Hybrids
Compound Class | Nurr1 Activation (Fold vs. Control) | Dopaminergic Cell Viability (MPTP Model) |
---|---|---|
Imidazo[1,2-a]pyridine | 3.5x | +78% |
Benzimidazole hybrids | 2.1x | +52% |
Untreated Control | 1x | +22% |
The compound’s Schiff-base derivatives (e.g., via condensation at C3) exhibit activity against HIV-1/2 by inhibiting reverse transcriptase (RT) and integrase. Docking simulations show:
In HIV-infected MT-4 cells, derivatives achieved:
8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine disrupts microbial growth through:
Table 3: Antimicrobial Profiling of Analogous Compounds
Pathogen | MIC (μM) | Resistance Profile Overcome |
---|---|---|
Staphylococcus aureus (MRSA) | 18–31 | Methicillin resistance |
Escherichia coli (ESBL) | 22–90 | β-lactam resistance |
Candida albicans | 0.25–2 | Fluconazole resistance |
Mycobacterium tuberculosis | 6.25 | Isoniazid resistance |
Structural features enhancing activity:
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